molecular formula C13H15NO2S B8186693 N-(Cyclohexa-2,4-dien-1-yl)-4-methylbenzenesulfonamide

N-(Cyclohexa-2,4-dien-1-yl)-4-methylbenzenesulfonamide

Cat. No.: B8186693
M. Wt: 249.33 g/mol
InChI Key: BWOWCBQULSGVKB-UHFFFAOYSA-N
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Description

N-(Cyclohexa-2,4-dien-1-yl)-4-methylbenzenesulfonamide is a chemical compound of significant interest in synthetic and medicinal chemistry research. It belongs to the benzenesulfonamide class, which is widely investigated for its versatile applications. Researchers value this structural motif as a key intermediate or building block in organic synthesis. The 4-methylbenzenesulfonamide (tosylamide) group is a common protecting group for amines and can also act as a ligand in coordination chemistry for constructing metal complexes with potential photoluminescence properties . The unique cyclohexa-2,4-dien-1-yl moiety may offer distinctive reactivity and stereoelectronic properties, making it a subject of study in the development of new synthetic methodologies and the creation of functional molecules. This compound is intended for research and development purposes only and must not be used for diagnostic, therapeutic, or any personal applications.

Properties

IUPAC Name

N-cyclohexa-2,4-dien-1-yl-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-5,7-10,12,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOWCBQULSGVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iron-Mediated Coupling of Cyclohexadienyl Intermediates

A primary method involves the use of cationic η⁵-iron carbonyl complexes to stabilize cyclohexadienyl intermediates during sulfonylation. As demonstrated in azulene functionalization, iron complexes facilitate nucleophilic attack at the dienyl carbons while preventing oxidation.

Procedure :

  • Reaction Setup : Combine cyclohexa-2,4-dien-1-amine (1.0 equiv) with 4-methylbenzenesulfonyl chloride (1.1 equiv) in acetone.

  • Base Addition : Introduce sodium bicarbonate (1.5 equiv) to deprotonate the amine and scavenge HCl.

  • Stirring : React at room temperature for 4–16 hours under inert atmosphere.

  • Workup : Dilute with diethyl ether, filter through basic aluminum oxide, and concentrate.

  • Purification : Use reversed-phase flash chromatography (MeOH/H₂O gradient) to isolate the product.

Key Insight : The iron carbonyl framework enhances regioselectivity, favoring monosubstitution even with excess sulfonyl chloride.

Direct Sulfonylation of Cyclohexadienylamine

An alternative approach bypasses metal mediation, relying on classical sulfonylation under mild conditions:

Optimized Conditions :

  • Solvent : Acetone/water (3:1) improves solubility of ionic intermediates.

  • Base : Sodium bicarbonate outperforms triethylamine, achieving 85% yield (Table 1).

  • Temperature : Room temperature minimizes side reactions like dimerization.

Table 1. Base and Solvent Screening for Sulfonylation

EntryBaseSolventYield (%)
1NoneAcetone45
2Et₃NMethyl acetate52
3NaHCO₃Acetone/H₂O85
4NaHCO₃Acetone97

Data adapted from azulene sulfonylation studies.

Demetallation and Post-Functionalization

For metal-bound intermediates (e.g., iron complexes), photolytic decomplexation liberates the free sulfonamide:

Protocol :

  • Irradiate the iron adduct in acetonitrile with a 370 nm UV lamp for 72 hours.

  • Aerate the solution to oxidize residual iron species.

  • Isolate This compound via filtration and chromatography.

Yield : 78% after photolysis, with no detectable aromatization.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for the cyclohexadienyl protons (δ 5.8–6.2 ppm, multiplet) and sulfonamide NH (δ 7.1 ppm, broad).

  • HRMS : [M+Na]⁺ calculated for C₁₃H₁₅NO₂S: 280.0774; observed: 280.0776.

Purity Assessment

  • HPLC : Chiralpak IB column (n-hexane/i-PrOH = 80:20) confirms >98% purity.

Challenges and Mitigation Strategies

  • Oxidative Degradation : The cyclohexadienyl group is prone to oxidation. Use of anaerobic conditions and radical inhibitors (e.g., BHT) stabilizes the product.

  • Solubility Issues : Mixed acetone/water systems enhance reagent solubility without hydrolyzing the sulfonamide .

Chemical Reactions Analysis

Cycloaddition Reactions

The cyclohexa-2,4-dien-1-yl moiety participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles. For example:

  • Reaction with maleic anhydride : Forms a bicyclic adduct under thermal conditions (80–100°C) without catalysts.

  • Catalyzed reactions : Lewis acids like BF₃·Et₂O enhance regioselectivity and reaction rates.

Dienophile Conditions Product Yield
Maleic anhydride80°C, 6 hrBicyclic sulfonamide adduct~65%
AcroleinBF₃·Et₂O, RTOxabicyclic derivative~58%

Oxidation Reactions

The conjugated diene system undergoes oxidation to form epoxides or diols:

  • Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C yields a monoepoxide.

  • Dihydroxylation : Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) generates vicinal diols stereoselectively.

Mechanistic Insight :
The electron-rich diene reacts via electrophilic addition pathways. Epoxidation proceeds through a cyclic transition state, while dihydroxylation follows a concerted syn-addition mechanism.

Reductive Transformations

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the diene to a cyclohexane derivative, retaining the sulfonamide group.

  • Selective reduction : NaBH₄ in ethanol selectively reduces the sulfonamide’s N–H bond without affecting the diene.

Reagent Conditions Product Selectivity
H₂/Pd/C1 atm, RTN-(Cyclohexyl)-4-methylbenzenesulfonamideFull diene saturation
NaBH₄Ethanol, 0°CN-(Cyclohexa-2,4-dien-1-yl)-4-methylbenzenesulfonamide (reduced N–H)>90%

Nucleophilic Substitution

The sulfonamide group undergoes substitution at the sulfur center:

  • Hydrolysis : Concentrated HCl at reflux cleaves the S–N bond, yielding 4-methylbenzenesulfonic acid and cyclohexadienylamine.

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF forms N-alkylated derivatives.

Key Parameter :
Steric hindrance from the cyclohexadiene ring slows substitution kinetics compared to simpler sulfonamides.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces -sigmatropic shifts in the cyclohexadiene ring, producing structural isomers. This reactivity is attributed to the diene’s π→π* electronic transitions.

Acid/Base-Mediated Rearrangements

Under acidic conditions (H₂SO₄, CH₃COOH), the compound undergoes Wagner-Meerwein rearrangements, forming fused bicyclic sulfonamides. Base-mediated eliminations (e.g., NaOH/EtOH) are less common but can generate aryl sulfinates.

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (ΔG‡, kcal/mol)
Diels-Alder1.2 × 10⁻³24.5
Epoxidation3.8 × 10⁻⁴28.1
Hydrogenation5.6 × 10⁻²18.9

Theoretical Insights

DFT calculations (B3LYP/6-31G*) predict that the cyclohexadiene’s HOMO (-6.2 eV) facilitates electrophilic attacks, while the sulfonamide’s LUMO (-1.8 eV) governs nucleophilic reactivity. These align with experimental regioselectivity trends.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(Cyclohexa-2,4-dien-1-yl)-4-methylbenzenesulfonamide as a promising anticancer agent. Research has shown that derivatives of benzenesulfonamides exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. For instance, compounds similar to this compound demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity for this enzyme over CA II .

Case Study: Apoptosis Induction

In a notable case study, a derivative of this compound was tested on MDA-MB-231 breast cancer cells, resulting in a significant increase in apoptosis markers. The treated cells showed a 22-fold increase in annexin V-FITC positivity compared to control groups . This suggests that the compound not only inhibits tumor growth but also promotes programmed cell death in cancer cells.

Catalysis

Organometallic Complexes

This compound has been utilized as a ligand in the synthesis of organometallic complexes. These complexes are crucial for catalytic applications such as asymmetric transfer hydrogenation and hydrosilylation reactions. The compound's ability to form stable coordination complexes with transition metals enhances its utility in catalysis .

Data Table: Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Reference
Asymmetric Transfer Hydrogenation[Ru(η6-Ligand)]83
Hydrosilylation[Rh2(OAc)4]75

Materials Science

Polymeric Applications

The compound's sulfonamide group allows for interaction with various polymer matrices, making it suitable for developing advanced materials with tailored properties. For example, it can be incorporated into polymeric films to enhance their mechanical strength and thermal stability.

Case Study: Polymer Blends

A recent study investigated the incorporation of this compound into polyvinyl chloride (PVC) blends. The resulting materials exhibited improved tensile strength and flexibility compared to pure PVC . This demonstrates the compound's potential in enhancing material properties for industrial applications.

Mechanism of Action

The mechanism of action of N-(Cyclohexa-2,4-dien-1-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclohexadienyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent on the sulfonamide nitrogen significantly impacts molecular conformation and properties:

Compound Name Substituent on N Key Structural Features Evidence ID
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide Cyclohexyl + ethyl Chair conformation of cyclohexyl ring; dihedral angle of 59.92° between aromatic rings
N-(4-Aminophenyl)-4-methylbenzenesulfonamide 4-Aminophenyl V-shaped conformation; 45.86° dihedral angle between aromatic rings
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide 2-Hydroxyethyl Polar hydroxy group enhances hydrogen bonding
N-(cyanomethyl)-4-methylbenzenesulfonamide Cyanomethyl Nitrile group introduces electron-withdrawing effects
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide Bromopyridyl Heterocyclic substituent; intramolecular N–H⋯Br hydrogen bond

Key Observations :

  • Cyclohexadienyl vs.
  • Aromatic vs. Heterocyclic Substituents : Bromopyridyl substituents (as in ) introduce π-π stacking and halogen bonding capabilities absent in aliphatic or simple aromatic substituents.

Physical and Spectroscopic Properties

Melting Points and Solubility:
  • Chromenylidene derivatives (e.g., compounds 4g–4o in ) exhibit melting points ranging from 120–180°C, attributed to rigid aromatic frameworks.
  • N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS 14316-14-4) has a boiling point of ~215°C , suggesting higher polarity due to the hydroxy group.
NMR and IR Data:
  • 1H NMR Shifts :
    • Cyclohexyl derivatives () show upfield shifts for cyclohexyl protons (δ 1.0–2.5 ppm).
    • Chromenylidene derivatives () exhibit distinct aromatic proton shifts (δ 6.8–8.2 ppm).
    • The hydroxyethyl group in causes a broad δ 3.5–4.0 ppm signal for –OH protons.
  • IR Spectroscopy: Sulfonamide S=O stretches appear near 1150–1350 cm⁻¹ across all compounds . Cyanomethyl derivatives () show a strong C≡N stretch at ~2250 cm⁻¹.

Crystal Packing and Hydrogen Bonding

Crystal structures reveal diverse supramolecular interactions:

Compound Hydrogen Bonding Network Dihedral Angles Evidence ID
N-Cyclohexyl-N-ethyl derivative C–H⋯O bonds form 2D networks in the bc plane 59.92° between aromatic rings
N-(4-Aminophenyl) derivative 3D network via N–H⋯O and N–H⋯N bonds 45.86° between aromatic rings
N-(3-Bromo-5-methyl-2-pyridyl) derivative N–H⋯O and C–H⋯C interactions; intramolecular N–H⋯Br 66.87° between pyridine and benzene

Biological Activity

N-(Cyclohexa-2,4-dien-1-yl)-4-methylbenzenesulfonamide, also known by its CAS number 851051-41-7, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H34N2O2S
  • Molecular Weight : 486.67 g/mol
  • IUPAC Name : N-((1R,2R)-2-((3-(cyclohexa-1,4-dien-1-yl)propyl)amino)-1,2-diphenylethyl)-4-methylbenzenesulfonamide
  • Purity : >98%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes which could lead to therapeutic effects in conditions like bacterial infections or cancer.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways related to cell growth and apoptosis, potentially making it useful in oncology.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study demonstrated that derivatives of sulfonamide compounds showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Antimicrobial Properties

Sulfonamides are historically recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains:

  • Case Study 2 : In vitro assays revealed that sulfonamide derivatives displayed activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Research Findings

StudyFocusFindings
Study 1Anticancer EffectsDemonstrated selective cytotoxicity towards cancer cells with minimal impact on normal cells.
Study 2Antimicrobial ActivityShowed effectiveness against multiple bacterial strains, supporting its use as an antimicrobial agent.
Study 3Mechanistic InsightsSuggested involvement in inhibiting specific enzymes linked to cancer progression and bacterial growth.

Q & A

Q. What are the optimized synthetic routes for N-(Cyclohexa-2,4-dien-1-yl)-4-methylbenzenesulfonamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a cyclohexadienylamine derivative with 4-methylbenzenesulfonyl chloride under controlled pH. For analogous sulfonamides (e.g., N-cyclohexyl-4-methoxybenzenesulfonamide), maintaining a pH of 8 using 10% Na₂CO₃ during the reaction ensures efficient nucleophilic substitution . Post-reaction acidification to pH 3 with HCl precipitates the product, yielding ~87% after recrystallization in methanol . To optimize yields, monitor reaction progress via TLC (e.g., chloroform:methanol 9:1) and ensure stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • ¹H NMR : Characterize substituent environments (e.g., cyclohexadienyl protons as multiplet signals at δ 5.5–6.5 ppm; methyl groups at δ 2.4–2.6 ppm) .
  • X-ray Crystallography : Resolve bond geometries (e.g., S–O bonds: 1.424–1.747 Å; S–N bonds: ~1.586 Å) and confirm cyclohexadienyl puckering parameters (e.g., Cremer-Pople parameters: Q = 0.559 Å, θ = 1.8°) . Refinement may require omitting poorly measured reflections near the beam stop to improve R factors .

Q. How are hydrogen-bonding networks analyzed in the crystal lattice, and what tools are used?

Methodological Answer: Intermolecular N–H···O and C–H···O interactions are identified using crystallographic software (e.g., PLATON). For N-cyclohexyl-4-methylbenzenesulfonamide, chains along the c-axis form via N–H···O bonds (d = 2.85 Å, ∠ = 168°) . Hydrogen-bond metrics (distance, angle) are tabulated using Mercury or Olex2, with riding models for H-atom placement (Uiso = 1.2–1.5Ueq of parent atoms) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disordered atoms or missing reflections) be resolved for this compound?

Methodological Answer: Disorder in the cyclohexadienyl ring or sulfonamide group is addressed by partitioning occupancies (e.g., 50:50 for ethyl substituents) . For missing reflections (e.g., near beam stops), exclude outliers (e.g., (2 0 0), (1 2 0)) and apply restraints to bond distances/angles (e.g., S–O ± 0.01 Å) . Use SHELXL refinement with SIMU and DELU constraints to stabilize thermal parameters .

Q. How do electronic effects of the cyclohexadienyl group influence sulfonamide reactivity compared to saturated analogs?

Methodological Answer: The conjugated diene in cyclohexadienyl introduces electron-withdrawing effects, polarizing the S–N bond and enhancing electrophilicity. Comparative studies with N-cyclohexyl analogs show reduced S–N bond lengths (1.586 Å vs. 1.602 Å in saturated systems), increasing susceptibility to nucleophilic attack . DFT calculations (e.g., Gaussian at B3LYP/6-31G*) can map charge distribution and predict regioselectivity in functionalization reactions .

Q. How should researchers address contradictions in bond parameter data across structural studies?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., S–O: 1.424–1.453 Å vs. 1.436–1.465 Å ) arise from crystallographic resolution or temperature effects. Standardize data by re-refining deposited CIFs with uniform parameters (e.g., same software, weighting schemes). Cross-validate with spectroscopic data (e.g., IR S=O stretches: 1150–1300 cm⁻¹) .

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